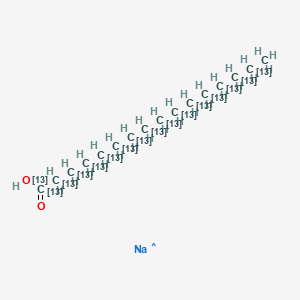

Sodium Palmitate (U-13C16, 98%+)

Description

The Role of Stable Isotope Tracers in Elucidating Metabolic Pathways

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules of interest. technologynetworks.comnih.gov By introducing these labeled compounds into a biological system, scientists can trace their journey and identify the various metabolic products they become part of. technologynetworks.comnih.gov This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the unambiguous tracking of individual atoms through intricate and compartmentalized metabolic networks. nih.govacs.org The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), is considered safe for use in human subjects, opening avenues for in vivo metabolic studies that were not possible with radioactive tracers. nih.govmaastrichtuniversity.nl This methodology has revolutionized our ability to quantify metabolic fluxes, identify novel metabolic pathways, and understand how these networks are altered in various physiological and pathological states. acs.orgcreative-proteomics.com

Overview of Palmitate in Cellular and Organismal Lipid Metabolism

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body, playing a central role in lipid metabolism. frontiersin.orgyoutube.com It can be obtained from the diet or synthesized endogenously from carbohydrates and amino acids. frontiersin.orgwikipedia.org Palmitate is a fundamental building block for the synthesis of more complex lipids, such as triglycerides, which serve as the primary form of energy storage, and phospholipids, which are essential components of all cell membranes. youtube.comwikipedia.org Beyond its structural and energetic roles, palmitate and its derivatives are also involved in cellular signaling processes. nih.gov The metabolism of palmitate is tightly regulated, with imbalances in its concentration and flux being associated with various metabolic diseases. nih.gov In cells, palmitate is activated to palmitoyl-CoA, which can then enter several metabolic pathways, including beta-oxidation for energy production in the mitochondria or incorporation into various lipid species. frontiersin.orgyoutube.com

Significance of Uniformly Carbon-13 Labeled Palmitate (U-13C16) as a Biochemical Probe

Sodium Palmitate (U-13C16, 98%+), in which all 16 carbon atoms are replaced with the stable isotope ¹³C, is an invaluable tool for metabolic research. isotope.comisotope.com This uniform labeling allows researchers to trace the entire carbon skeleton of the palmitate molecule as it is metabolized. nih.gov When Sodium Palmitate (U-13C16) is introduced into a biological system, the ¹³C atoms act as a "tag" that can be detected in downstream metabolites using mass spectrometry. nih.govnih.gov This enables the precise quantification of how much of a particular metabolite is derived from the supplied palmitate. nih.gov This approach has been instrumental in studying a wide range of metabolic processes, including fatty acid uptake and oxidation, the synthesis of complex lipids like triglycerides and phospholipids, and the contribution of fatty acids to the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netoup.com The high isotopic purity (98%+) of this tracer ensures a strong and clear signal, enhancing the accuracy of metabolic flux analysis. nih.gov

Detailed Research Findings

The application of Sodium Palmitate (U-13C16, 98%+) has yielded significant quantitative data across various research models, shedding light on the tissue-specific fate of this key fatty acid.

In a study investigating the metabolism of fatty acids in human placental explants, the incorporation of ¹³C-labeled palmitic acid into different lipid classes was quantified over time. The findings revealed that palmitic acid was predominantly channeled into the synthesis of phosphatidylcholines. oup.comnih.gov

| Lipid Class | Percentage of Total ¹³C-Labeled Lipids from Palmitic Acid |

|---|---|

| Phosphatidylcholines (PCs) | 74% |

| Triacylglycerols (TAGs) | Not the primary fate |

Another line of research in mice explored the distribution of intravenously administered [U-¹³C]-palmitate in different tissues after a short period. This study highlighted the liver's significant role in taking up and processing the tracer, while also showing its incorporation into acylcarnitines, particularly in muscle tissue. researchgate.net

| Tissue/Compartment | Analyte | Concentration |

|---|---|---|

| Plasma | Free [U-¹³C]-palmitate | 2.5 ± 0.5 µmol/L |

| Liver | Free [U-¹³C]-palmitate | 39 ± 12 nmol/g protein |

| Muscle | Free [U-¹³C]-palmitate | 14 ± 4 nmol/g protein |

| [U-¹³C]-palmitate derived Acylcarnitines | 0.95 ± 0.47 nmol/g protein | |

| Liver | [U-¹³C]-palmitate derived Acylcarnitines | 0.002 ± 0.001 nmol/g protein |

| Liver | Triglycerides from [U-¹³C]-palmitate | 511 ± 160 nmol/g protein |

| Liver | Phosphatidylcholine from [U-¹³C]-palmitate | 58 ± 9 nmol/g protein |

Furthermore, studies in humans have utilized [U-¹³C]palmitate to investigate fatty acid oxidation and its products. Research on forearm muscle metabolism in healthy individuals versus those with type 2 diabetes revealed significant differences in the handling of palmitate, particularly under beta-adrenergic stimulation. nih.govdiabetesjournals.org

| Group | Metabolic Product | Release as a Percentage of ¹³C Uptake |

|---|---|---|

| Control Subjects | ¹³CO₂ | 15% |

| ¹³C-labeled Glutamine | 6% | |

| Type 2 Diabetic Subjects | ¹³CO₂ | Not detectable |

| ¹³C-labeled Glutamine | Not detectable |

These detailed findings underscore the power of Sodium Palmitate (U-13C16, 98%+) as a research tool to generate precise, quantitative data on lipid metabolism in a variety of biological contexts.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H32NaO2 |

|---|---|

Molecular Weight |

295.30 g/mol |

InChI |

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |

InChI Key |

ZUWJMSFTDBLXRA-SJIUKAAASA-N |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.[Na] |

Origin of Product |

United States |

Characteristics and Preparation of Sodium Palmitate U 13c16, 98%+ for Scientific Inquiry

Isotopic Purity and Chemical Specifications of Sodium Palmitate (U-13C16, 98%+)

Sodium Palmitate (U-13C16, 98%+) is the sodium salt of the 16-carbon saturated fatty acid, palmitic acid, where all 16 carbon atoms are the heavy isotope ¹³C. isotope.comsigmaaldrich.com This uniform labeling results in a mass shift of +16 compared to the unlabeled compound, facilitating its detection and quantification by mass spectrometry. sigmaaldrich.com The compound is typically supplied as a white, solid powder with a chemical purity of 98% or greater and an isotopic purity of approximately 99 atom % ¹³C. isotope.comsigmaaldrich.comsigmaaldrich.comeurisotop.com These specifications are crucial for ensuring the accuracy and reliability of experimental results in metabolic flux analysis and other tracer-based studies. eurisotop.com

Table 1: Chemical and Physical Properties of Sodium Palmitate (U-13C16, 98%+)

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | ¹³CH₃(¹³CH₂)₁₄¹³COONa | isotope.comsigmaaldrich.com |

| Molecular Weight | 294.29 g/mol | isotope.comsigmaaldrich.com |

| Labeled CAS Number | 2483736-17-8 | isotope.comsigmaaldrich.comeurisotop.com |

| Unlabeled CAS Number | 408-35-5 | isotope.comeurisotop.com |

| Chemical Purity | ≥98% | isotope.comsigmaaldrich.comeurisotop.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder / Solid | sigmaaldrich.comchemicalbook.com |

| Mass Shift | M+16 | sigmaaldrich.comsigmaaldrich.com |

| Storage | Room temperature, away from light and moisture | isotope.com |

Methodologies for Solubilization and Formulation in Experimental Systems

A significant challenge in the experimental use of long-chain fatty acids like sodium palmitate is their low solubility in aqueous solutions, which are the basis of most biological and cell culture systems. researchgate.netnih.gov While sodium palmitate is a white solid that can form a soapy, frothy solution when shaken with water, achieving a clear, homogenous solution suitable for cell-based assays is difficult. chemicalbook.comresearchgate.netresearchgate.net Researchers often report precipitation or cloudiness when attempting to dissolve it directly in aqueous media. researchgate.net To overcome this, specific solubilization techniques are required, most commonly involving conjugation to a carrier protein. researchgate.netnih.gov

To facilitate the delivery of palmitate to cells in culture, it is typically complexed with a carrier protein, most commonly bovine serum albumin (BSA). researchgate.netnih.govsigmaaldrich.com This conjugation mimics the physiological transport of fatty acids in the bloodstream and creates an aqueous-soluble reagent that can be readily absorbed and utilized by cells. researchgate.netsigmaaldrich.comcellculturedish.com The preparation of these fatty acid-albumin complexes is a critical step that can significantly influence experimental outcomes. nih.govtandfonline.com

The process generally involves several key steps:

Preparation of Stock Solutions : A stock solution of sodium palmitate is prepared, often in a sodium chloride (NaCl) solution or a weak base like sodium hydroxide (B78521) (NaOH), and heated to approximately 70°C with stirring until the powder is completely dissolved and the solution becomes clear. researchgate.nettandfonline.combioblast.at The solution may initially appear cloudy before clarifying at the higher temperature. researchgate.net A separate solution of fatty acid-free BSA is prepared in a suitable buffer or cell culture medium and warmed to 37°C. researchgate.netnih.gov Using fatty acid-free BSA is often recommended to ensure that the binding sites are available for the labeled palmitate and to avoid confounding effects from endogenous fatty acids already bound to regular BSA. tandfonline.comphysiology.org

Conjugation : The warm sodium palmitate solution is then added to the pre-warmed BSA solution. researchgate.netbioblast.at This mixture is incubated, typically at a temperature between 37°C and 50°C, with gentle stirring or shaking for a period ranging from 30 minutes to several hours to allow for the formation of the fatty acid-albumin complex. nih.govtandfonline.combioblast.atnih.gov

Molar Ratio Considerations : The molar ratio of fatty acid to BSA is a crucial variable that determines the availability of the fatty acid and can alter the biological response. nih.govtandfonline.com In healthy humans, the serum fatty acid to albumin ratio ranges from 1:1 to 3:1, but can be higher in disease states. nih.gov In research settings, ratios such as 5:1 or 6:1 (palmitate:BSA) are often used. researchgate.netnih.gov The final concentration and the palmitate-to-BSA ratio can significantly impact the cellular response, making it essential to carefully control and report these parameters. tandfonline.com

The final complex is typically filtered through a sterile filter before being added to cell cultures. nih.gov The specific temperatures, incubation times, and molar ratios can vary between protocols, and different methods of preparation have been shown to affect the biological activity of the palmitate solution. nih.govtandfonline.com

Advanced Methodological Frameworks for 13c Metabolic Flux Analysis 13c Mfa

Theoretical Foundations of Isotopic Labeling and Mass Isotopomer Distribution Analysis (MIDA)

Isotopic labeling is an experimental approach that involves introducing molecules containing stable isotopes, such as ¹³C, into a biological system to trace their metabolic fate. nih.gov When a uniformly labeled substrate like Sodium Palmitate (U-¹³C₁₆) is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the flow of atoms through metabolic pathways. nih.govfrontiersin.org

A key analytical technique for interpreting this labeling data is Mass Isotopomer Distribution Analysis (MIDA). nih.gov MIDA is a mathematical method used to measure the biosynthesis and turnover of biological polymers, including fatty acids, lipids, and carbohydrates. physiology.orgnih.gov The core principle of MIDA involves administering a stable isotope-labeled precursor and then measuring the relative abundances of the resulting mass isotopomers in the product molecule. nih.govnih.gov A mass isotopomer is a molecule that differs from others only in the number of isotopic labels it contains.

The measured isotopomer distribution is then compared to theoretical distributions predicted by combinatorial probability models (e.g., the binomial or multinomial expansion). physiology.org This comparison allows for the calculation of two critical parameters:

Precursor Pool Enrichment (p): The isotopic enrichment of the direct precursor pool that was used for the synthesis of the new polymer molecules. MIDA provides a solution to the challenge of determining the "true" precursor enrichment, even when a single, well-defined anatomical precursor pool does not exist. nih.gov

Fractional Synthesis (f): The proportion of molecules in a given pool that were newly synthesized during the course of the isotope tracing experiment. nih.gov

By combining these parameters, absolute rates of biosynthesis can be calculated. physiology.org MIDA is particularly powerful for studying the synthesis of polymers built from repeating subunits, such as the elongation of fatty acids from two-carbon acetyl-CoA units. physiology.org

| Mass Isotopomer | Description | Theoretical Abundance (Example) |

| M+0 | Molecule with no ¹³C labels (unlabeled) | Depends on natural abundance and unlabeled sources |

| M+2 | Molecule with one labeled acetyl-CoA unit incorporated | f(p, n) |

| M+4 | Molecule with two labeled acetyl-CoA units incorporated | f(p, n) |

| M+n | Molecule with multiple labeled units incorporated | f(p, n) |

| Table 2: Illustrative example of Mass Isotopomer Distribution for a polymer synthesized from two-carbon units. The abundance of each isotopomer is a function (f) of the precursor enrichment (p) and the number of subunits (n). |

Experimental Design Paradigms for U-¹³C₁₆ Palmitate Tracing Studies

Effective experimental design is critical for obtaining precise and interpretable data from ¹³C-MFA studies using U-¹³C₁₆ Palmitate. The tracer can be administered in various ways, such as a constant intravenous infusion or as part of a meal, to track its incorporation into different lipid pools like triglycerides, diacylglycerols, and phospholipids. nih.govnih.govyoutube.com

A common assumption in many MFA models is that the system is at an isotopic steady state. nih.gov This state is achieved when the rate of isotope-labeled tracer entering a metabolic pool is equal to the rate of its removal, resulting in a constant isotopic enrichment over time. bioscientifica.com

In a typical experimental setup, such as a constant infusion of U-¹³C₁₆ Palmitate, blood or tissue samples are collected over time. The tracer to tracee ratio (the ratio of labeled to unlabeled palmitate) is measured until it reaches a plateau, which signifies that an isotopic steady state has been reached. bioscientifica.com For plasma free fatty acids, this steady state can often be achieved within 30 to 60 minutes of starting the infusion. nih.gov Once steady state is established, the dilution of the tracer by the unlabeled tracee provides a measure of the rate of appearance of the tracee into the pool, which is equal to its flux. bioscientifica.com Achieving this steady state is crucial for simplifying the mathematical models used to calculate metabolic fluxes. nih.gov However, non-steady-state models can also be used to analyze dynamic changes in metabolism. bioscientifica.com

When using a uniformly labeled tracer like U-¹³C₁₆ Palmitate, it is essential to consider the potential for "isotope scrambling." This phenomenon refers to the redistribution of ¹³C atoms through the interconnected network of metabolic pathways.

Once U-¹³C₁₆ Palmitate is taken up by cells, it undergoes β-oxidation, breaking it down into eight molecules of ¹³C₂-acetyl-CoA. This labeled acetyl-CoA can then enter the Krebs (TCA) cycle. Within the symmetrical intermediates of the TCA cycle, such as succinate (B1194679) and fumarate, the original positions of the carbon atoms can be randomized, or "scrambled."

This scrambling means the ¹³C label from palmitate does not remain confined to the fatty acid oxidation pathway. The labeled intermediates of the TCA cycle can be withdrawn for various biosynthetic purposes (anaplerosis), including:

Gluconeogenesis: Labeled oxaloacetate can be used to synthesize glucose.

Amino Acid Synthesis: Labeled α-ketoglutarate and oxaloacetate can be transaminated to form glutamate (B1630785) and aspartate, respectively. youtube.com

De Novo Lipid Synthesis: Labeled citrate (B86180) can be exported from the mitochondria and cleaved to produce acetyl-CoA in the cytosol, which can then be used to synthesize new fatty acids and cholesterol. youtube.com

This extensive interconnection of lipid, carbohydrate, and protein metabolism is a fundamental aspect of cellular bioenergetics. youtube.comresearchgate.net While it complicates the direct tracing of a single pathway, it also provides an opportunity. By analyzing the labeling patterns across a wide range of metabolites, ¹³C-MFA can provide a comprehensive, network-wide view of cellular metabolism and how different pathways are integrated. nih.gov

Applications of Sodium Palmitate U 13c16 in Investigating Lipid Metabolism

Quantification of Fatty Acid Oxidation (FAO) Pathways

The catabolism of fatty acids, a cornerstone of cellular energy production, can be meticulously dissected using ¹³C-labeled palmitate. By introducing Sodium Palmitate (U-13C16) into experimental systems, from cell cultures to in vivo models, scientists can trace the labeled carbon atoms as they are processed through beta-oxidation and subsequently enter central energy-producing pathways.

Beta-Oxidation Flux and Entry into the Tricarboxylic Acid (TCA) Cycle

Stable isotope-resolved metabolomics (SIRM) with U-¹³C₁₆ palmitate is a key method to investigate the import and subsequent metabolism of fatty acids. nih.gov The process of beta-oxidation systematically cleaves the fatty acid chain into two-carbon acetyl-CoA units. When U-¹³C₁₆ palmitate is the substrate, the resulting acetyl-CoA is labeled as [¹³C₂]acetyl-CoA. The entry of this labeled acetyl-CoA into the Tricarboxylic Acid (TCA) cycle, through its condensation with oxaloacetate to form citrate (B86180), leads to the generation of ¹³C-labeled TCA cycle intermediates. nih.gov

The appearance of M+2 isotopologues (molecules with a mass increase of two) of TCA cycle intermediates, such as citrate, succinate (B1194679), and malate, directly reflects the rate of palmitate-derived acetyl-CoA incorporation and thus the flux of beta-oxidation. nih.gov This technique allows for the quantitative assessment of fatty acid oxidation in various cell types and under different physiological or pathological conditions. For instance, studies have utilized this approach to demonstrate that while fatty acid β-oxidation is robust in both proliferating and oxidative cells, the downstream metabolic fate of the resulting citrate is distinct for each cell type. nih.gov

Mitochondrial Bioenergetics and Palmitate-Derived Carbon Flux

The oxidation of palmitate is intrinsically linked to mitochondrial bioenergetics, as it provides reducing equivalents (NADH and FADH₂) to the electron transport chain for ATP production. Tracing studies with U-¹³C₁₆ palmitate have been instrumental in understanding the interplay between fatty acid metabolism and mitochondrial function. For example, research has shown that in certain cell types, treatment with palmitate can alter citric acid cycle (CAC) metabolism. researchgate.net

Tracing De Novo Lipogenesis and Complex Lipid Biosynthesis

Beyond its role as an energy source, palmitate is a fundamental building block for the synthesis of a vast array of complex lipids. Sodium Palmitate (U-13C16) is an invaluable tool for tracing the pathways of de novo lipogenesis and the assembly of various lipid classes that are essential for cell structure and signaling. nih.gov When introduced into a biological system, the ¹³C-labeled palmitate is activated to [U-¹³C₁₆]palmitoyl-CoA, which then enters the intricate network of lipid biosynthesis.

Glycerolipid Synthesis (Triacylglycerols, Diacylglycerols)

The synthesis of neutral lipids, primarily triacylglycerols (TAGs) for energy storage and diacylglycerols (DAGs) as signaling molecules and metabolic intermediates, can be effectively tracked using U-¹³C₁₆ palmitate. elsevierpure.com Researchers can monitor the incorporation of the ¹³C₁₆-fatty acyl chain into the glycerol (B35011) backbone, allowing for the quantification of de novo glycerolipid synthesis.

Studies in various models, from human placental explants to mice, have utilized ¹³C-labeled palmitate to elucidate the dynamics of TAG and DAG synthesis. For instance, in placental tissue, ¹³C-palmitic acid was shown to be incorporated into TAGs, highlighting their role as a labile reservoir for fatty acid storage. oup.com In vivo studies in mice have demonstrated that after an injection of [U-¹³C]-palmitate, the liver rapidly incorporates the tracer into TAGs, underscoring its central role in buffering circulating fatty acids. researchgate.net The ability to measure the isotopic enrichment in specific DAG species provides insights into their synthesis from plasma free fatty acids, which is crucial for understanding processes like insulin (B600854) resistance. nih.gov

| Tissue | Lipid Class | Tracer Incorporation (nmol/g protein) | Reference |

|---|---|---|---|

| Liver | Triacylglycerols (TAGs) | 511 ± 160 | researchgate.net |

| Muscle | Triacylglycerols (TAGs) | Not detectable | researchgate.net |

Glycerophospholipid Synthesis and Membrane Lipid Remodeling

Glycerophospholipids are the primary components of cellular membranes and are also involved in signaling. The synthesis and remodeling of these lipids can be traced using U-¹³C₁₆ palmitate. The incorporation of the labeled palmitate into various glycerophospholipid classes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), provides a measure of their de novo synthesis.

Research has shown that the metabolic partitioning of freshly imported fatty acids into different lipid reservoirs is dependent on the fatty acid itself. For example, studies with human placental explants revealed that ¹³C-palmitic acid is predominantly directed into PC synthesis. oup.com In fasting mice, a significant amount of labeled palmitate is incorporated into hepatic phosphatidylcholine, highlighting the dynamic nature of membrane lipid synthesis in the liver. researchgate.net Furthermore, investigating changes in the fatty acid composition of glycerophospholipids following cellular activation, such as in human T cells, reveals the extensive remodeling that occurs during processes like cell proliferation. nih.gov

| Tissue | Lipid Class | Tracer Incorporation (nmol/g protein) | Reference |

|---|---|---|---|

| Liver | Phosphatidylcholine (PC) | 58 ± 9 | researchgate.net |

| Muscle | Phosphatidylcholine (PC) | Not detectable | researchgate.net |

Sphingolipid and Ceramide Metabolic Fluxes

Sphingolipids, including ceramides (B1148491), are a complex class of lipids with crucial roles in cell signaling, apoptosis, and membrane structure. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. Therefore, U-¹³C₁₆ palmitate is an ideal tracer to study the flux through this pathway. nih.govresearchgate.net

The use of [U-¹³C]palmitate allows researchers to track the incorporation of the labeled carbons into both the sphingoid base backbone and the N-acyl chain of ceramides and more complex sphingolipids. nih.gov This has enabled detailed studies on the rates of de novo biosynthesis of various ceramide species, as well as their subsequent conversion to sphingomyelins and other complex sphingolipids. nih.gov Such analyses are critical for understanding the role of sphingolipid metabolism in various diseases. For example, by tracing the fate of ¹³C-palmitate, it's possible to investigate how different dietary fatty acids are partitioned through the sphingolipid metabolic network. escholarship.org

| Sphingolipid Species | Rate of Biosynthesis (pmol/h per mg protein) | Reference |

|---|---|---|

| C16:0-Ceramide | 62 ± 3 | nih.gov |

| C16:0-Monohexosylceramide | 13 ± 2 | nih.gov |

| C16:0-Sphingomyelin | 60 ± 11 | nih.gov |

Fatty Acid Elongation and Desaturation Activities

The use of Sodium Palmitate (U-13C16) is a cornerstone in studying the synthesis of more complex fatty acids through elongation (addition of two-carbon units) and desaturation (introduction of double bonds). nih.govresearchgate.net When cells are supplied with 13C-labeled palmitate, the labeled carbon atoms can be tracked as they are incorporated into longer and more unsaturated fatty acid chains. This provides a direct measure of the activity of elongase and desaturase enzyme systems. nih.govnih.gov

Mechanistically, fatty acid synthesis by fatty acid synthase (FASN) typically stops at palmitate (C16:0). youtube.com To create longer chains, such as stearate (B1226849) (C18:0), elongase enzymes located in the smooth endoplasmic reticulum add two-carbon units, often sourced from malonyl-CoA. youtube.com Desaturase enzymes then introduce double bonds into these saturated chains. youtube.com

By incubating cells or tissues with Sodium Palmitate (U-13C16), researchers can quantify the rate of appearance of labeled longer-chain and unsaturated fatty acids. For instance, a study on HEK293 cells using [U-13C]palmitate demonstrated the elongation of the initial 13C16:0-CoA into labeled 13C18:0-CoA and 13C18:1-CoA. nih.gov This conversion confirms the activity of both elongation and desaturation pathways. The resulting labeled fatty acids are subsequently incorporated into various complex lipids, allowing for the calculation of their synthesis rates. nih.gov

Table 1: Research Findings on Fatty Acid Elongation from [U-13C]palmitate in HEK293 Cells This table summarizes the detection of elongated fatty acyl-CoAs after a 3-hour incubation with [U-13C]palmitate, indicating the activity of fatty acid elongation pathways. The data is derived from a study analyzing fatty acyl-CoA pools by LC-ESI-MS/MS. nih.gov

| Labeled Fatty Acyl-CoA | Detection Status | Implied Metabolic Process |

| [M+16]C16:0-CoA | Detected | Direct activation of tracer |

| [M+16]C18:0-CoA | Detected | Elongation of labeled palmitate |

| [M+16]C18:1-CoA | Detected | Elongation and desaturation |

Source: Adapted from findings in Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC. nih.gov

Elucidation of Fatty Acid Trafficking, Transport, and Subcellular Compartmentalization

Understanding how fatty acids are moved, directed, and partitioned within the cell is fundamental to metabolic research. nih.govnih.gov Sodium Palmitate (U-13C16) is an invaluable tool for tracing these intricate pathways, from initial uptake across the plasma membrane to their distribution among organelles like mitochondria, the endoplasmic reticulum, and lipid droplets. researchgate.netumn.edu The concept of metabolic channeling, where intermediates are passed directly from one enzyme to another, is supported by studies using such tracers, which show that the location of fatty acid activation can determine its ultimate metabolic fate. nih.govnih.gov

Cellular Uptake and Intracellular Distribution Kinetics

Stable isotope tracers allow for the kinetic analysis of fatty acid uptake and distribution. oup.com Following administration of Sodium Palmitate (U-13C16), the appearance of the 13C label in various lipid pools over time can be precisely measured by mass spectrometry. nih.gov This reveals how quickly the exogenous palmitate is taken up by the cell and how it is partitioned between different metabolic fates, such as storage in triacylglycerols (TAGs) or incorporation into membrane phospholipids. oup.com

A study in fasting mice injected with a bolus of [U-13C]-palmitate showed rapid distribution of the tracer. Ten minutes post-injection, the tracer was found in plasma, liver, and muscle, with the liver showing significant incorporation into storage lipids like triglycerides and phosphatidylcholine. researchgate.net This highlights the liver's central role in buffering and storing excess fatty acids from circulation. researchgate.net

Table 2: Distribution of [U-13C]palmitate Tracer 10 Minutes After Injection in Fasting Mice

| Tissue/Fluid | Free Tracer Concentration | Tracer in Acylcarnitines | Tracer in Triglycerides | Tracer in Phosphatidylcholine |

| Plasma | 2.5 ± 0.5 µmol/L | 0.82 ± 0.18 nmol/L | Not Reported | Not Reported |

| Liver | 39 ± 12 nmol/g protein | 0.002 ± 0.001 nmol/g protein | 511 ± 160 nmol/g protein | 58 ± 9 nmol/g protein |

| Muscle | 14 ± 4 nmol/g protein | 0.95 ± 0.47 nmol/g protein | Not Detected | Not Detected |

Source: Adapted from data presented in 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. researchgate.net

Similarly, research using human placental explants treated with 13C-palmitic acid (13C-PA) demonstrated fatty acid-specific metabolic partitioning. oup.com The study found that 13C-PA was predominantly directed into the synthesis of phosphatidylcholines (PCs), a key component of cell membranes. oup.com

Table 3: Partitioning of 13C-Palmitate into Different Lipid Classes in Human Placental Explants

| Lipid Class | Percentage of Incorporated 13C-PA | Primary Function |

| Phosphatidylcholines (PCs) | ~74% | Structural component of membranes |

| Triacylglycerols (TAGs) | Not the primary fate | Energy storage |

Source: Adapted from findings in Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. oup.com

Role of Transporters and Enzymes (e.g., Carnitine Palmitoyltransferase 1) in Fatty Acid Channeling

Specific transporters and enzymes are crucial for directing fatty acids towards distinct metabolic pathways, a process known as channeling. nih.gov Carnitine Palmitoyltransferase 1 (CPT1) is a key enzyme located on the outer mitochondrial membrane that is considered the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for β-oxidation. plos.orgnih.govnih.gov CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines, which can then be transported across the inner mitochondrial membrane. nih.govwikipedia.org

The role of CPT1 in fatty acid channeling can be investigated using Sodium Palmitate (U-13C16). By measuring the rate of labeled CO2 production or the formation of labeled acid-soluble metabolites (products of β-oxidation) from the 13C-palmitate tracer, researchers can assess the flux of fatty acids through mitochondrial oxidation. nih.gov Studies have shown that overexpressing CPT1 in muscle cells enhances the oxidation of palmitate. nih.gov Furthermore, CPT1 has been shown to co-immunoprecipitate with other fatty acid transport proteins like FATP1, suggesting a coordinated protein assembly that facilitates the efficient channeling of fatty acids from the cytosol to the mitochondrial matrix for oxidation. nih.gov This prevents the accumulation of fatty acids in the cytoplasm and directs them toward energy production. nih.govnih.gov

Analytical Spectroscopic and Chromatographic Platforms for 13c Labeled Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable small molecules. nih.gov In the context of 13C tracer experiments, GC-MS is highly effective for determining the isotopic enrichment in central carbon metabolites, such as amino acids, organic acids, and, with appropriate preparation, fatty acids like palmitate. acs.orgnih.gov The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of unlabeled (containing ¹²C) and labeled (containing ¹³C) isotopologues of a metabolite. khanacademy.org This capability is crucial for quantifying the degree of isotope incorporation, which reflects the metabolic activity of specific pathways. nih.gov

Derivatization Strategies for Diverse Metabolite Classes

Many metabolites, including fatty acids like palmitic acid, are not sufficiently volatile for direct GC-MS analysis. nih.gov Therefore, a chemical derivatization step is necessary to increase their volatility and thermal stability, while also improving chromatographic behavior. nih.govmdpi.com For fatty acids, the most common strategy is esterification to form fatty acid methyl esters (FAMEs). restek.com This transformation improves volatility and allows for effective separation on GC columns. nih.gov

Several reagents can be employed for this purpose, each with its own protocol and potential benefits. Another major derivatization approach is silylation, which replaces active hydrogens on polar functional groups (like the carboxylic acid group in palmitate) with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. restek.com

| Derivatization Strategy | Common Reagents | Reaction Principle | Key Advantages | Considerations |

|---|---|---|---|---|

| Esterification (Methylation) | Boron trifluoride (BF₃) in methanol; Methanolic HCl; Trimethylsulfonium hydroxide (B78521) (TMSH) | Converts carboxylic acids to their corresponding methyl esters (FAMEs). nih.govrestek.com | Generates stable derivatives with excellent chromatographic properties. nih.gov TMSH allows for rapid, on-line derivatization. nih.gov | BF₃ and HCl methods often require heated incubation and subsequent extraction steps. nih.govresearchgate.net |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide); MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Replaces active protons on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. restek.com | Highly effective for a broad range of compounds with active hydrogens. Can derivatize multiple functional groups simultaneously. restek.com | Derivatives can be sensitive to moisture. The reagent can also derivatize other hydroxyl or amino groups in the molecule. restek.com |

Mass Isotopomer Ratio (MIR) and Atom Percent Enrichment (APE)

Following GC-MS analysis, the raw data consists of mass spectra for each compound, showing a distribution of mass isotopomers. A mass isotopomer is a molecule that differs only in the number of isotopic substitutions (e.g., ¹³C atoms). The mass spectrum of an unlabeled compound will exhibit a pattern of isotopomers due to the natural abundance of heavy isotopes (¹³C is ~1.1% of all carbon). acdlabs.com When a ¹³C-labeled tracer like [U-¹³C₁₆]palmitate is metabolized, the resulting products will show a different and more enriched mass isotopomer distribution.

Mass Isotopomer Ratio (MIR) refers to the relative abundance of each mass isotopomer in a given cluster. By analyzing the shift in the MIR of a metabolite in a labeled experiment compared to its natural abundance pattern, researchers can trace the path of the ¹³C atoms from the initial tracer.

Atom Percent Enrichment (APE) is a key metric calculated from this data, representing the percentage of atoms of a specific element in a molecule that are labeled with a heavy isotope. metsol.com It is calculated to quantify the level of isotope incorporation. The formula for APE in a simplified context is:

APE = (Number of labeled atoms / Total number of atoms of that element) x 100%

In mass spectrometry, APE is determined from the relative intensities of the ion peaks in the mass spectrum. metsol.comwhoi.edu For example, by measuring the ratio of the ion current from the labeled palmitate tracer to the total ion current from both labeled and unlabeled palmitate, one can determine the enrichment in the plasma. bioscientifica.com This calculation is essential for kinetic studies that measure rates of appearance and disappearance of metabolites. metsol.com Correcting for the natural abundance of isotopes is a critical step in accurately determining the true enrichment from the tracer. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Lipidomics and Metabolomics

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics and metabolomics due to its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds, including intact lipids. mdpi.combiorxiv.org Unlike GC-MS, LC-MS typically does not require derivatization, allowing for the analysis of lipids in their native form. mdpi.com This is particularly advantageous for studies involving ¹³C-labeled tracers like Sodium Palmitate (U-¹³C₁₆, 98%+), as it enables the direct tracking of the labeled palmitate backbone into complex lipids such as triglycerides, phospholipids, and sphingolipids. nih.govresearchgate.net The use of ¹³C-labeled internal standards, often generated from yeast or bacteria, can further improve quantification accuracy by correcting for matrix effects and variations during sample preparation and analysis. rsc.orgrsc.orgunina.it

Targeted Parallel Reaction Monitoring (PRM-MS) for Specific Lipid Species

Parallel Reaction Monitoring (PRM) is a targeted quantitative mass spectrometry technique performed on high-resolution instruments, such as quadrupole-Orbitrap mass spectrometers. creative-proteomics.com It offers a powerful alternative to the more traditional Selected Reaction Monitoring (SRM). In a PRM experiment, a specific precursor ion (e.g., a particular ¹³C-labeled lipid) is selected in the quadrupole, fragmented, and then all resulting product ions are detected simultaneously in the high-resolution mass analyzer. creative-proteomics.comnih.gov

This approach provides high specificity because the identity of the precursor is confirmed by its high-resolution, accurate-mass fragment ions. nih.gov A significant advantage of PRM is that it simplifies method development, as it isn't necessary to pre-select and optimize specific fragment ion transitions. nih.gov Research has demonstrated the successful application of a Hydrophilic Interaction Liquid Chromatography (HILIC)-PRM-MS method to trace the incorporation of ¹³C₁₆-palmitate into 14 different lipid classes in cell culture models. nih.gov This method allows for the accurate detection of ¹³C₁₆-labeled lipids without interference from the natural heavy isotope patterns of unlabeled lipids, providing clear insights into lipid biosynthesis pathways. nih.gov

| Feature | Parallel Reaction Monitoring (PRM) | Selected Reaction Monitoring (SRM) |

|---|---|---|

| Mass Analyzer | High-resolution (e.g., Orbitrap, TOF) for product ions. creative-proteomics.com | Triple Quadrupole (QqQ). |

| Detection | Monitors all product ions of a selected precursor in parallel. nih.gov | Monitors specific, pre-defined product ion transitions. |

| Specificity | High, due to high-resolution and accurate-mass detection of fragment ions. nih.gov | High, but can be susceptible to isobaric interferences. |

| Method Development | Simpler; does not require pre-selection of fragment transitions. nih.govcreative-proteomics.com | More complex; requires selection and optimization of multiple transitions per analyte. |

| Application Example | Tracing ¹³C₁₆-palmitate incorporation into various lipid classes. nih.gov | Targeted quantification of specific proteins or metabolites in complex samples. nih.gov |

High-Resolution Mass Spectrometry for Comprehensive Isotope Profiling

High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is indispensable for comprehensive and untargeted ¹³C tracer studies. nih.gov The exceptional mass accuracy and resolving power of these instruments allow for the clear separation of isotopologue peaks that would otherwise overlap in lower-resolution instruments. mdpi.comnih.gov This is critical for accurately determining the complete mass isotopomer distribution of a labeled metabolite, which contains rich information about the metabolic pathways involved in its synthesis.

In studies using [U-¹³C₁₆]palmitate, HRMS can distinguish between a lipid molecule that has incorporated one ¹³C₁₆-palmitate chain versus one that has incorporated two, or has undergone further metabolic processing like elongation or desaturation. nih.gov This level of detail enables a comprehensive isotope profiling of the entire lipidome, revealing how the labeled fatty acid is distributed and transformed throughout the cellular lipid network. researchgate.net Furthermore, HRMS facilitates the confident identification of unknown metabolites by providing highly accurate mass measurements, which can be used to predict elemental formulas. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unique insights into metabolic pathways through ¹³C tracer experiments. nih.gov Unlike mass spectrometry, which detects the mass of a molecule, NMR detects the specific position of ¹³C atoms within a molecule's carbon skeleton. rsc.org This ability to resolve positional isotopomers (or "isotopomers") provides unparalleled detail about the specific enzymatic reactions that have occurred. nih.gov

When a substrate like [1,2-¹³C₂]glucose is used, for example, NMR can track how these two adjacent labeled carbons are split or kept together in downstream metabolites, providing direct evidence of specific pathway activities like glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, analyzing the products derived from [U-¹³C₁₆]palmitate can reveal details about beta-oxidation and the subsequent incorporation of labeled acetyl-CoA into the TCA cycle. diabetesjournals.org

A key advantage of NMR is its non-destructive nature and the high reproducibility of measurements. rsc.org However, a significant limitation is its relatively low sensitivity compared to mass spectrometry. nih.govrsc.org Consequently, NMR experiments often require larger sample amounts or higher levels of isotopic enrichment to achieve a sufficient signal-to-noise ratio. frontiersin.org Despite this, the detailed positional information provided by ¹³C-NMR is often complementary to the high-sensitivity data from MS, and combining these techniques can provide a more complete picture of metabolic flux. frontiersin.orgrsc.org

13C-Edited 1H NMR for Real-Time Metabolic Monitoring

Real-time monitoring of metabolic processes is crucial for understanding the dynamic nature of cellular biochemistry. 13C-edited 1H-NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a sophisticated technique that leverages the presence of a ¹³C isotope to selectively observe protons attached to it. This method enhances sensitivity and selectivity, allowing for the tracking of the ¹³C label from a substrate like Sodium Palmitate (U-13C16, 98%+) as it is incorporated into various downstream metabolites over time.

The fundamental principle involves selectively exciting protons that are directly bonded to a ¹³C nucleus and filtering out the much stronger signals from protons attached to the naturally abundant ¹²C. This is often achieved through pulse sequences like Heteronuclear Single Quantum Correlation (HSQC), which correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. By acquiring a series of these spectra over time, researchers can monitor the appearance and disappearance of signals corresponding to specific ¹³C-labeled metabolites, thereby mapping their metabolic fate.

For instance, in the context of fatty acid metabolism, 1H-NMR can be complicated by significant signal overlap due to the narrow chemical shift range of protons. acs.org By using ¹³C-labeled palmitate and ¹³C-edited detection, only the signals from the labeled fatty acid and its metabolic products are observed, greatly simplifying the spectra and allowing for unambiguous identification and quantification. This approach has been instrumental in studying fatty acid oxidation and incorporation into other lipid classes in real-time.

Research has successfully utilized uniform ¹³C-isotope labeling combined with high-resolution 2D solution-state NMR to analyze lipid composition and fatty acid unsaturation levels in live organisms. nih.gov This demonstrates the capability of NMR to monitor changes in lipid profiles non-invasively, providing a dynamic window into metabolic regulation. nih.gov

Quantitative 13C NMR for Positional Isomer Analysis

Quantitative ¹³C-NMR spectroscopy is an indispensable tool for determining the specific location of ¹³C labels within a molecule, an analysis known as positional isotopomer or isotopologue analysis. hhu.denih.gov When a uniformly labeled substrate like Sodium Palmitate (U-13C16, 98%+) is metabolized, the sixteen ¹³C atoms can be distributed among various positions in downstream metabolites. Analyzing these labeling patterns provides deep insights into the activity of specific metabolic pathways. hhu.de

Direct ¹³C-NMR detection is highly effective for this purpose. Unlike ¹H-NMR, ¹³C-NMR spectra have a much wider chemical shift range (typically over 200 ppm), which minimizes signal overlap and allows for the resolution of individual carbon atoms within a molecule. acs.org The key to positional analysis lies in the ¹³C-¹³C spin-spin coupling patterns. hhu.de

A ¹³C atom with no adjacent ¹³C neighbors will appear as a singlet.

A ¹³C atom coupled to one other ¹³C atom will appear as a doublet.

Coupling to two adjacent ¹³C atoms results in a doublet of doublets or a quartet. hhu.de

By analyzing these intricate splitting patterns, researchers can deduce the precise arrangement of ¹³C atoms in a metabolite. For example, when ¹³C-labeled palmitate is oxidized via the TCA cycle, the resulting metabolites, such as glutamate (B1630785), will exhibit specific isotopomer distributions. hhu.de These distributions are unique to the entry point of the carbon into the cycle and the number of turns it has completed, allowing for the quantification of metabolic fluxes through different pathways. hhu.de

This technique has been successfully applied to differentiate metabolic phenotypes. For example, studies on cardiac metabolism have used ¹³C-labeled palmitate to demonstrate shifts in substrate utilization between fatty acids and glucose in hypertrophic hearts. hhu.de Similarly, ¹³C isotopomer analysis of metabolites in cell extracts provides quantitative data on the relative contributions of different substrates to the TCA cycle. nih.gov

The data below illustrates typical ¹³C NMR chemical shifts for palmitic acid, which are foundational for tracing the U-13C16 label as it moves through metabolic pathways.

Table 1: Representative ¹³C NMR Chemical Shifts for Palmitic Acid Carbons. This table is generated based on typical values and may vary slightly based on solvent and experimental conditions.

| Carbon Atom Position | Typical Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~180.5 |

| C2 | ~34.1 |

| C3 | ~24.7 |

| C4-C13 (Methylene Chain) | ~29.0 - 29.7 |

| C14 | ~31.9 |

| C15 | ~22.7 |

| C16 (Terminal Methyl) | ~14.1 |

Research Models and Experimental Systems Employing Sodium Palmitate U 13c16

In Vitro Cellular Models for Pathway Delineation

In vitro cellular models are fundamental for dissecting the intricate details of metabolic pathways at a cellular level. The use of Sodium Palmitate (U-13C16) in these systems allows researchers to trace the journey of palmitate as it is taken up by cells and incorporated into various lipid species or metabolized for energy.

Hepatocytes: Liver cells, or hepatocytes, are central to lipid metabolism. Studies using rat hepatoma cells (H4IIEC3) have employed ¹³C metabolic flux analysis (MFA) to investigate the effects of palmitate on mitochondrial metabolism. nih.gov These studies have shown that palmitate treatment can lead to a significant increase in oxygen uptake and mitochondrial fluxes. nih.gov By tracing the ¹³C label from palmitate, researchers can quantify its contribution to various metabolic pathways within the liver cells, providing insights into conditions like hepatic lipotoxicity. nih.gov

Myocytes: Muscle cells, or myocytes, utilize fatty acids as a major energy source. In the context of human vascular smooth muscle cells, sodium palmitate has been used to induce cellular senescence, a model for studying atherosclerosis. nih.gov Research has shown that palmitate can influence pathways like the PI3K/AKT/mTOR axis, which is involved in cell growth, proliferation, and survival. nih.gov

Adipocytes: Fat cells, or adipocytes, are the primary storage sites for lipids. In 3T3-L1 adipocytes, a common cell line for studying fat cell biology, palmitate has been used to create a model of hypertrophied adipocytes. nih.gov This model helps in understanding how excess fatty acids contribute to inflammation and insulin (B600854) resistance in obesity. nih.govnih.gov Studies have tracked the impact of palmitate on inflammatory pathways, such as the NF-κB pathway, and on triglyceride deposition. nih.gov

Cancer Cell Lines: Altered lipid metabolism is a hallmark of many cancers. While specific studies using Sodium Palmitate (U-13C16) in a wide array of cancer cell lines were not prevalent in the initial search, the principle of using labeled fatty acids to trace metabolic reprogramming in cancer is well-established. This approach allows researchers to understand how cancer cells utilize fatty acids for processes like membrane synthesis and energy production, offering potential therapeutic targets.

Fibroblasts: Fibroblasts are crucial for synthesizing the extracellular matrix and play a role in wound healing and tissue remodeling. Research using NIH/3T3 fibroblasts has demonstrated the utility of ¹³C₁₆-palmitate as an isotope tracer to study lipid biosynthesis. nih.gov In these studies, hydrophilic interaction liquid chromatography (HILIC) combined with parallel reaction monitoring-mass spectrometry (PRM-MS) was used to trace the incorporation of the ¹³C label into various lipid classes, including glycerolipids, glycerophospholipids, and sphingolipids. nih.gov This methodology allows for the accurate measurement of newly synthesized lipids without interference from naturally occurring heavy isotopes. nih.gov Studies have shown that proliferating fibroblasts increase their uptake of exogenous palmitate and utilize it for the synthesis of complex lipids required for new membrane formation. nih.gov

Table 1: In Vitro Research Findings with Sodium Palmitate (U-13C16)

| Cell Type | Research Focus | Key Findings |

| Hepatocytes (H4IIEC3 rat hepatoma) | Mitochondrial metabolism and lipotoxicity | Palmitate treatment doubled oxygen uptake and mitochondrial fluxes. nih.gov |

| Myocytes (Human vascular smooth muscle) | Cellular senescence and atherosclerosis | Palmitate induces senescence and influences the PI3K/AKT/mTOR pathway. nih.gov |

| Adipocytes (3T3-L1) | Inflammation and insulin resistance in obesity | Palmitate preload leads to increased MCP-1 release and triglyceride deposition. nih.gov |

| Fibroblasts (NIH/3T3) | Lipid biosynthesis | ¹³C₁₆-palmitate is incorporated into glycerolipids, glycerophospholipids, and sphingolipids. nih.gov Proliferating fibroblasts show increased uptake and utilization of palmitate for complex lipid synthesis. nih.gov |

Ex Vivo Perfused Organ Systems for Organ-Specific Metabolic Investigations

Ex vivo perfused organ systems bridge the gap between in vitro and in vivo research, allowing for the study of an entire organ in a controlled environment. nih.gov This technique maintains the organ's physiological architecture and function, providing a unique platform to investigate organ-specific metabolism without the confounding influences of systemic circulation. nih.govnih.gov

Isolated Heart: The Langendorff isolated perfused heart model is a classic preparation used in cardiovascular research. nih.gov By perfusing the heart with a solution containing Sodium Palmitate (U-13C16), researchers can directly measure the heart's fatty acid uptake and metabolism. This is crucial for understanding cardiac energy metabolism in both healthy and diseased states, such as ischemia. nih.gov For example, studies have used [¹³C₁₆]palmitate to investigate fatty acid metabolism in induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a model for cardiac dysfunction in propionic acidemia, revealing a fuel switch from fatty acid metabolism to increased glucose utilization. nih.gov

Liver Perfusion: Perfused liver systems are invaluable for studying the liver's central role in lipid homeostasis. nih.govnih.gov Introducing Sodium Palmitate (U-13C16) into the perfusate allows for the detailed analysis of hepatic fatty acid uptake, esterification into triglycerides and phospholipids, and oxidation. nih.gov Studies using this model have provided insights into the effects of substances like ethanol (B145695) on hepatic lipid metabolism. nih.gov More recent advancements have combined global isotopic tracing with metabolic flux modeling in intact human liver tissue ex vivo, allowing for a comprehensive characterization of metabolic networks. nih.gov

Table 2: Ex Vivo Research Applications of Labeled Palmitate

| Organ System | Research Focus | Key Findings |

| Isolated Heart (hiPSC-CMs) | Cardiac dysfunction in propionic acidemia | PCC deficiency leads to reduced [¹³C₁₆]palmitate metabolism and a shift towards glucose utilization. nih.gov |

| Perfused Rat Liver | Effect of ethanol on palmitate metabolism | Ethanol increased fatty acid uptake and esterification while decreasing oxidation at higher palmitate concentrations. nih.gov |

| Intact Human Liver Tissue | Global metabolic flux analysis | Demonstrated the feasibility of using ¹³C tracing to map a wide range of metabolic pathways, including de novo creatine (B1669601) synthesis and branched-chain amino acid transamination. nih.gov |

In Vivo Animal Models for Systemic Metabolic Flux Studies

In vivo animal models, particularly rodents, are indispensable for studying systemic metabolism and the interplay between different organs. nih.govnih.gov The infusion of Sodium Palmitate (U-13C16) into live animals allows for the tracing of palmitate's journey through the entire body, providing a dynamic view of metabolic fluxes in a physiological context. researchgate.netresearchgate.net

Rodents: In rodent models, [U-¹³C]palmitate is infused to measure systemic palmitate flux and the synthesis rates of various lipids in different tissues. researchgate.netnih.gov This technique has been used to study the effects of high-fat diets and therapeutic interventions on lipid metabolism and insulin resistance. researchgate.net By analyzing tissue samples, researchers can determine the incorporation of the ¹³C label into specific lipid pools, such as diacylglycerols (DAG) and ceramides (B1148491) in the liver and muscle. researchgate.netnih.gov For instance, studies in fasted mice have used [U-¹³C]-palmitate to demonstrate that the muscle, not the liver, is the primary source of increased plasma long-chain acylcarnitines during fasting, while the liver acts as a buffering system, storing excess fatty acids as triglycerides and phosphatidylcholines. researchgate.net

Table 3: In Vivo Research Findings with [U-¹³C]Palmitate in Rodents

| Research Area | Key Findings |

| Insulin Resistance | High-fat diet-induced insulin resistance is associated with increased synthesis rate and content of diacylglycerol (DAG) and ceramide in the liver. researchgate.net |

| Fasting Metabolism | In fasted mice, skeletal muscle is the primary source of plasma long-chain acylcarnitines, while the liver incorporates the bulk of labeled palmitate into triglycerides and phosphatidylcholines. researchgate.net |

| Systemic Palmitate Flux | Low intravenous infusion rates of [U-¹³C]palmitate can be used to accurately measure systemic palmitate flux at rest and during exercise in healthy subjects. researchgate.net |

Emerging Research Directions and Future Perspectives in U 13c16 Palmitate Studies

Integration with Spatially Resolved Metabolomics and Imaging Technologies (e.g., 13C-SpaceM)

The convergence of uniformly labeled 13C palmitate with cutting-edge imaging technologies is revolutionizing the field of metabolomics. Techniques like Mass Spectrometry Imaging (MSI) allow for the visualization of lipid distribution across tissue surfaces, providing a spatial context to metabolic processes. rsc.orgrsc.orgnih.gov MSI methods, including Matrix-Assisted Laser Desorption/Ionisation (MALDI), Secondary Ion Mass Spectrometry (SIMS), and Desorption Electrospray Ionisation (DESI), each offer unique advantages in terms of mass range, resolution, and spatial detail. rsc.orgrsc.org

A notable advancement in this area is 13C-SpaceM , a method that combines imaging mass spectrometry with microscopy to trace the incorporation of 13C from glucose into fatty acids at the single-cell level. nih.govbiorxiv.org This technology has been instrumental in revealing the heterogeneity of de novo fatty acid synthesis in cancer cells. For instance, studies using 13C-SpaceM have shown that in co-cultures of liver cancer cells, those under normoxic conditions readily incorporate 13C into palmitate, while hypoxic cells show significantly less labeling. nih.gov This demonstrates the ability of 13C-SpaceM to detect variations in metabolic activity in response to environmental cues at a very fine resolution. nih.gov

Furthermore, in vivo studies using 13C-labeled glucose have utilized this technology to map the distribution of newly synthesized fatty acids in tumor tissues. nih.gov These analyses have revealed high levels of 13C incorporation into saturated fatty acids like myristate, palmitate, and stearate (B1226849) within the tumor, highlighting active de novo lipogenesis. nih.gov The ability to spatially resolve isotopic labeling provides invaluable insights into metabolic reprogramming within complex tissue microenvironments. nih.govbiorxiv.org

Multi-Omics Approaches for Comprehensive Metabolic Network Reconstruction

The use of Sodium Palmitate (U-13C16, 98%+) extends beyond single-modality analyses and is increasingly being integrated into multi-omics approaches. By combining metabolomics and lipidomics data with transcriptomics, researchers can construct more comprehensive models of metabolic networks. nih.gov This integrated approach allows for a deeper understanding of how changes at the gene expression level translate to alterations in metabolic pathways. nih.gov

For example, a multi-omics study investigating metabolic dysfunction-associated steatohepatitis (MASH) utilized this approach to reveal altered mitochondrial metabolism in adipose tissue. nih.gov Similarly, research on the effects of radiation exposure has employed a combination of transcriptomics, metabolomics, and lipidomics to identify dysregulated pathways, including amino acid, carbohydrate, and lipid metabolism. nih.gov

Stable isotope tracing with U-13C16 palmitate is a cornerstone of these multi-omics studies. It allows for the precise measurement of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. researchgate.netnih.gov By tracing the journey of the 13C label from palmitate into various downstream lipids and other metabolites, scientists can quantify the activity of different metabolic routes. nih.govnih.govresearchgate.netoup.comnih.govresearchgate.netnih.govresearchgate.netnih.gov This quantitative data, when integrated with other omics datasets, provides a powerful platform for understanding the complex interplay of genes, proteins, and metabolites in various physiological and pathological states. nih.gov

Methodological Advancements in Isotopic Tracer Delivery and Sampling

The effective use of U-13C16 palmitate in metabolic studies relies on robust methods for its delivery to cells or organisms and subsequent sampling for analysis. Significant progress has been made in refining these techniques to ensure accurate and reproducible results.

For in vitro studies, U-13C16 palmitate is typically bound to bovine serum albumin (BSA) to facilitate its uptake by cultured cells. nih.gov Researchers have developed detailed protocols for preparing these tracer solutions and incubating them with cells to study lipid biosynthesis over time. nih.govnih.gov

In vivo studies in animal models have utilized intravenous infusion of the labeled palmitate. nih.gov The development of methods to precisely measure the isotopic enrichment of palmitate in plasma and tissues has been crucial for these experiments. nih.gov For instance, researchers have established protocols for infusing [U-13C16]palmitate into rats and subsequently analyzing tissue samples to determine the incorporation of the tracer into various lipid species. nih.gov

The choice of isotopic tracer is a critical consideration in experimental design. bioscientifica.com Uniformly labeled palmitate, such as U-13C16, where every carbon atom is replaced by 13C, is often preferred for its ability to provide comprehensive labeling information. bioscientifica.com Advances in mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have been pivotal in analyzing the complex labeling patterns that result from these tracer experiments. researchgate.netbioscientifica.comnih.govresearchgate.net These analytical platforms allow for the simultaneous measurement of both the labeled tracer and the unlabeled endogenous molecules, providing a precise determination of isotopic enrichment. bioscientifica.com

Potential for Novel Research Applications in Cellular Physiology and Pathobiology

The application of Sodium Palmitate (U-13C16, 98%+) as a tracer holds immense potential for uncovering novel insights into a wide range of biological processes and diseases. Palmitic acid itself is not just a metabolic fuel but also a signaling molecule implicated in various pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer. nih.gov

By tracing the metabolic fate of U-13C16 palmitate, researchers can investigate how its metabolism is altered in different disease states. For example, studies can explore how cancer cells reprogram their lipid metabolism to support rapid proliferation or how metabolic dysregulation in conditions like non-alcoholic fatty liver disease (NAFLD) affects the processing of fatty acids. nih.gov Stable isotope-labeled lipidomics can help differentiate the complex dynamics of lipid metabolism and their roles in lipotoxicity or lipid droplet formation. nih.gov

The use of U-13C16 palmitate can also shed light on the fundamental aspects of cellular physiology. For instance, it can be used to study the de novo synthesis of sphingolipids, a class of lipids with important structural and signaling functions. nih.gov By tracking the incorporation of the 13C label into ceramides (B1148491) and other sphingolipids, researchers can gain a more accurate picture of their biosynthesis rates. nih.gov

Q & A

Q. How is the isotopic purity of Sodium Palmitate (U-¹³C₁₆, 98%+) validated in metabolic flux studies?

Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm ¹³C enrichment at all 16 carbon positions. For example, a mass shift of M+16 (due to uniform ¹³C labeling) is verified via high-resolution MS, while NMR detects peak splitting patterns indicative of ¹³C incorporation. Analytical standards (e.g., ≥98% isotopic purity) must align with protocols for metabolic tracer studies to minimize background noise in isotope ratio measurements .

Q. What methods ensure the chemical stability of Sodium Palmitate (U-¹³C₁₆) during cell culture experiments?

Sodium Palmitate is typically solubilized in fatty acid-free bovine serum albumin (BSA) to prevent micelle formation and cytotoxicity. A validated protocol involves dissolving the sodium salt in 11% BSA at 37°C for 16 hours, adjusting pH to 7.4, and sterile-filtering (0.2 µm) to maintain solubility and bioactivity in cell media .

Q. How is Sodium Palmitate distinguished from other saturated fatty acids in lipidomics workflows?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is used. The uniform ¹³C labeling creates a distinct mass signature (e.g., m/z 279.3 → 283.3 for unlabeled vs. ¹³C-labeled palmitate), enabling precise quantification in complex lipid extracts. Chromatographic separation on C18 columns further resolves it from stearate or myristate derivatives .

Advanced Research Questions

Q. How can Sodium Palmitate (U-¹³C₁₆) resolve contradictions in β-cell apoptosis studies involving PI3K/Akt signaling?

Contradictory data on pro-survival vs. pro-apoptotic roles of PI3K/Akt in palmitate-treated β-cells require isotopic tracing to differentiate direct lipid toxicity from compensatory metabolic adaptations. For example, ¹³C flux analysis in INS-1 cells treated with PI3K inhibitors (e.g., LY294002) can quantify labeled palmitate incorporation into ceramides or phospholipids, linking metabolic shifts to apoptotic markers (e.g., Bax/CHOP expression) .

Q. What experimental design optimizes Sodium Palmitate (U-¹³C₁₆) for tracing lipotoxicity in steatotic hepatocytes?

A dual-labeling approach combines U-¹³C₁₆-palmitate with ²H-glucose to track both lipid accumulation and gluconeogenic flux. Hepatocytes are treated with 0.5–1.0 mM palmitate-BSA for 24–48 hours, followed by LC-MS analysis of ¹³C enrichment in triglycerides and ²H incorporation into glycerol-3-phosphate. This clarifies whether lipotoxicity arises from impaired lipid oxidation or de novo lipogenesis .

Q. How do ER stress markers (e.g., GRP78, IRE1α) correlate with ¹³C-palmitate flux in pancreatic β-cells under glucolipotoxic conditions?

Co-treatment with Sodium Palmitate (U-¹³C₁₆) and high glucose (25 mM) in INS-1E cells induces ER stress. Western blotting for GRP78 and p-IRE1α is paired with ¹³C-metabolomics to quantify labeled palmitate in ceramides (pro-apoptotic) vs. cardiolipin (mitochondrial membrane stabilization). Time-course experiments (6–24 hours) reveal dynamic crosstalk between lipid partitioning and stress pathways .

Q. What controls are critical when using Sodium Palmitate (U-¹³C₁₆) to study ferroptosis in cancer models?

Include:

- Isotopic controls : Unlabeled palmitate to distinguish tracer effects from inherent toxicity.

- ROS scavengers : Ferrostatin-1 to confirm ferroptosis-specific lipid peroxidation.

- BSA vehicle controls : To rule out artifacts from fatty acid-free BSA.

- Metabolic inhibitors : Etomoxir (CPT1 inhibitor) to block β-oxidation and amplify ¹³C-labeled lipid accumulation .

Methodological Considerations

Q. How is batch-to-batch variability in Sodium Palmitate (U-¹³C₁₆) managed for reproducible in vivo studies?

Certificates of Analysis (CoA) must specify:

- Isotopic purity (≥98 atom% ¹³C) via elemental analyzer-MS.

- Chemical purity (≥98%) by HPLC-ELSD.

- Residual solvents (e.g., ethanol) quantified via gas chromatography. Independent validation using USP-grade palmitic acid standards ensures consistency .

Q. What statistical approaches address variability in palmitate-induced apoptosis assays?

- ANOVA with Tukey post-hoc tests : For multi-group comparisons (e.g., control vs. palmitate vs. palmitate+inhibitor).

- Correlation analysis : Pearson’s r to link ¹³C-palmitate incorporation (LC-MS data) with apoptosis markers (flow cytometry Annexin V/PI).

- Power analysis : Pre-experiment sample size calculation (α=0.05, β=0.2) to ensure detection of ≥1.5-fold changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.